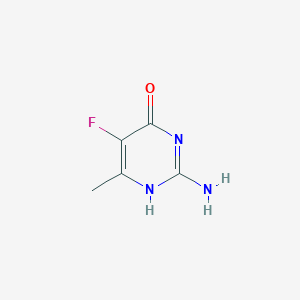

2-Fluoro-3-nitropyridine

概要

説明

Synthesis Analysis

The synthesis of 2-Fluoro-3-nitropyridine involves several methods, including the fluorodenitration reaction mediated by tetrabutylammonium fluoride under mild conditions, which is general for 2- or 4-nitro-substituted pyridines. This method allows for the efficient synthesis of fluoropyridines, highlighting the versatility and efficiency of the process in producing 2-Fluoro-3-nitropyridine derivatives (Kuduk, Dipardo, & Bock, 2005). Additionally, displacement reactions of 3-fluoro-2-nitropyridine with various nitrogen-containing heterocycles and aliphatic amines have been described, emphasizing the regioselective nature of these processes (Culshaw et al., 2012).

Molecular Structure Analysis

Investigations into the molecular and crystal structures of nitroderivatives of amino-methylpyridines, including 2-fluoro-3-nitropyridine analogs, have provided insights into the stabilization mechanisms and arrangement of molecules within these compounds. These studies reveal layered arrangements stabilized by a combination of N-H···N and N-H···O hydrogen bonds, contributing to our understanding of the structural characteristics of 2-Fluoro-3-nitropyridine derivatives (Bryndal et al., 2012).

Chemical Reactions and Properties

2-Fluoro-3-nitropyridine undergoes various chemical reactions, including nucleophilic substitution and fluorination, which are crucial for its application in the synthesis of complex molecules. An example includes the synthesis of 3-substituted 2-aminopyridines via the displacement of 3-fluoro-2-nitropyridine, highlighting the compound's versatility in organic synthesis (Culshaw et al., 2012).

Physical Properties Analysis

Studies focusing on the microwave rotational spectra of 2-fluoropyridine and analogs provide valuable information on the geometric parameters, including bond distances and angles, of the pyridine ring backbone. These findings offer insights into the effects of fluorine substitution on the molecular structure of pyridines, including 2-Fluoro-3-nitropyridine (van Dijk, Sun, & van Wijngaarden, 2012).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-3-nitropyridine, such as its reactivity and the nature of its interactions with other molecules, have been explored through various studies. These investigations reveal the compound's potential in forming complex chemical structures and its application in the synthesis of novel compounds (Kuduk, Dipardo, & Bock, 2005).

科学的研究の応用

Synthesis of Aminopyridines : 2-Fluoro-3-nitropyridine is used in the synthesis of 3-substituted 2-aminopyridines through displacement reactions. This process is efficient, regioselective, and occurs at moderate temperatures with reasonable yields, making it useful in pharmaceutical and chemical synthesis (Culshaw et al., 2012).

Synthesis of Fluoropyridines : It is instrumental in the synthesis of fluoropyridines via fluorodenitration reactions. This method is general for nitro-substituted pyridines and occurs under mild conditions, broadening its applicability in various chemical syntheses (Kuduk et al., 2005).

Protein and Peptide Analysis : 2-Fluoro-3-nitropyridine is used in the determination of N-terminal amino acids in proteins and peptides. This process allows for the estimation of proline and glycine as N-terminal residues and is significant in biochemical and analytical chemistry (Signor et al., 1969).

Determination of Cysteinyl Residues : This compound reacts rapidly under mild conditions with cysteinyl residues, making it applicable in the analytical determination of thiol groups in peptide molecules (Toniolo et al., 1972).

Nucleophilic Displacement Reactions : It plays a role in nucleophilic displacement reactions in aromatic systems, particularly in the synthesis of various substituted pyridines. This application is relevant in the field of organic chemistry and the development of new synthetic methods (Brewis et al., 1974).

Synthesis of Difluoroboryl Imidates : 2-Fluoro-3-nitropyridine is involved in the synthesis of difluoroboryl imidates, indicating its utility in the creation of novel chemical structures (Hand & Baker, 1989).

Determination of Absolute Configuration : It is used in determining the absolute configuration of N-terminal amino-acids of peptides, which is crucial in peptide and protein chemistry (Toniolo et al., 1972).

作用機序

Target of Action

2-Fluoro-3-nitropyridine is a chemical compound used as a pharmaceutical intermediate It’s known that fluoropyridines, a class of compounds to which 2-fluoro-3-nitropyridine belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

The nitro group in the compound can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including local radiotherapy of cancer . The compound’s role in these applications could be linked to its influence on certain biochemical pathways.

Result of Action

Given its use as a pharmaceutical intermediate and its potential role in local radiotherapy of cancer , it can be inferred that the compound may have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-Fluoro-3-nitropyridine can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature , suggesting that its stability could be affected by exposure to certain environmental conditions. Additionally, the compound’s reactivity may be influenced by the presence of other substances, as seen in its synthesis, where it reacts with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .

Safety and Hazards

2-Fluoro-3-nitropyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .

将来の方向性

Fluoropyridines, including 2-Fluoro-3-nitropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of special interest as potential imaging agents for various biological applications . The interest toward the development of fluorinated chemicals has been steadily increased .

特性

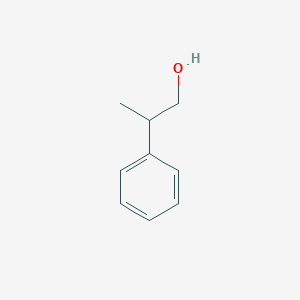

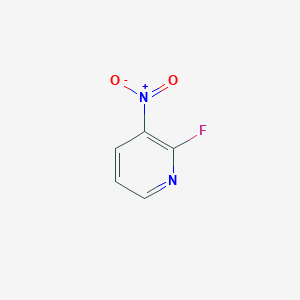

IUPAC Name |

2-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKIYDGHCFZBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376478 | |

| Record name | 2-Fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-nitropyridine | |

CAS RN |

1480-87-1 | |

| Record name | 2-Fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-fluoro-3-nitropyridine interact with amino acids and peptides, and what are the downstream effects?

A: 2-Fluoro-3-nitropyridine acts as a highly selective nucleophile, preferentially reacting with free amino groups in amino acids and peptides under mild alkaline conditions [, ]. This reaction leads to the formation of stable N-(3-nitro-2-pyridyl) derivatives [, , ].

- N-terminal amino acid determination: The resulting derivatives are easily hydrolyzed, allowing for the identification and quantification of the N-terminal amino acid in peptides and proteins [].

- Peptide sequencing: The N-(3-nitro-2-pyridyl) derivatives can be further modified and utilized in cyclical degradation processes, facilitating peptide sequencing [].

- Spectroscopic analysis: The derivatives exhibit characteristic UV-visible absorption and circular dichroism (CD) spectra, enabling the study of peptide structure and conformation [].

Q2: Can 2-fluoro-3-nitropyridine be used to determine the chirality of amino acids?

A: Yes, the distinct chiroptical properties of the N-(3-nitro-2-pyridyl)amino-acid derivatives, coupled with the known reactivity of 2-fluoro-3-nitropyridine, offer a novel approach for determining the absolute configuration of N-terminal amino acids in peptides []. This is possible because the CD spectra of these derivatives are sensitive to the stereochemistry of the amino acid.

Q3: Are there any advantages of using 2-fluoro-3-nitropyridine over other reagents for N-terminal amino acid determination?

A3: Yes, 2-fluoro-3-nitropyridine offers several advantages:

- Mild reaction conditions: The reaction proceeds rapidly under mild alkaline conditions, minimizing side reactions or degradation of the peptide [, ].

- Quantitative recovery: Most N-(3-nitro-2-pyridyl) amino acid derivatives, including those of proline and glycine, are quantitatively recovered after hydrolysis [].

- Spectrophotometric detection: The derivatives are easily detectable and quantifiable using spectrophotometry [].

Q4: What are the potential applications of 2-fluoro-3-nitropyridine in protein chemistry beyond N-terminal amino acid determination and peptide sequencing?

A4: The unique reactivity and spectroscopic properties of 2-fluoro-3-nitropyridine derivatives suggest potential applications in:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。